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1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Kinase inhibitor design Conformational restriction Structure-activity relationship

1-Methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 2034582-43-7, molecular formula C15H16N4O3, MW 300.31) is a synthetic heterocyclic compound belonging to the pyridine-pyrazine derivative class disclosed in patents assigned to Merck Patent GmbH as inhibitors of receptor tyrosine kinases. The structure features an N-methyl-2-pyridone core linked via a carbonyl to a 3-(pyrazin-2-yloxy)pyrrolidine moiety, distinguishing it from related piperidine-based analogs through the use of a five-membered pyrrolidine ring that restricts conformational flexibility.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 2034582-43-7
Cat. No. B2954653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
CAS2034582-43-7
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C15H16N4O3/c1-18-7-2-3-12(14(18)20)15(21)19-8-4-11(10-19)22-13-9-16-5-6-17-13/h2-3,5-7,9,11H,4,8,10H2,1H3
InChIKeyDTQMUOKFCDKAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 2034582-43-7): Sourcing Guide for a Conformationally Constrained Kinase Inhibitor Scaffold


1-Methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 2034582-43-7, molecular formula C15H16N4O3, MW 300.31) is a synthetic heterocyclic compound belonging to the pyridine-pyrazine derivative class disclosed in patents assigned to Merck Patent GmbH as inhibitors of receptor tyrosine kinases [1]. The structure features an N-methyl-2-pyridone core linked via a carbonyl to a 3-(pyrazin-2-yloxy)pyrrolidine moiety, distinguishing it from related piperidine-based analogs through the use of a five-membered pyrrolidine ring that restricts conformational flexibility [2]. This compound is positioned as a research tool for kinase inhibition studies, with the patent family (including JP2018115201A and IL-256705-A) claiming utility in cancer, inflammatory, and neurodegenerative disease models [1].

Conformationally constrained scaffold for kinase inhibition studies in RTK, MNK, and TBK1/IKKε families
N-methyl pyridone core eliminates a hydrogen-bond donor; may support metabolic stability profiling
Electron-deficient pyrazinyl-oxy motif for structure-based design and co-crystallography campaigns
Comparator tool with regioisomeric and ring-size analogs for kinase selectivity deconvolution

Why Generic Substitution Fails for CAS 2034582-43-7: Ring-Size and N-Methylation as Critical Selectivity Determinants


Close structural analogs of 1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one—including piperidine-based variants such as 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one and regioisomeric pyrrolidine derivatives like 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one—share the pyrazinyl-oxy-heterocycle-carbonyl pharmacophore but differ in ring size (pyrrolidine vs. piperidine) and substitution position on the pyridinone core [1]. Within the Merck patent family, these compounds are described as inhibiting distinct but overlapping kinase panels, where the pyrrolidine ring's reduced degrees of rotational freedom directly impact the dihedral angle between the pyrazine and pyridinone rings, altering ATP-binding site complementarity [2]. The N-methyl group on the pyridinone of the target compound further distinguishes it from non-methylated analogs by eliminating a hydrogen-bond donor site and increasing lipophilicity, which can shift kinase selectivity profiles within the JAK, MNK, or TBK1/IKKε families [1][2]. Without head-to-head selectivity panel data, procurement decisions cannot assume functional equivalence among these structurally similar but conformationally distinct molecules.

Ring-size sensitivity

Pyrrolidine (5-membered) vs. piperidine (6-membered) linkers alter conformational entropy; kinase selectivity profiles may diverge without head-to-head data.

N-methylation change

Removal of the pyridone N-H donor and logD increase can shift selectivity and metabolic stability; des‑methyl analogs may not replicate the profile.

Regiochemical attachment

3‑position vs. 5‑position carbonyl attachment alters exit vector angle; hinge‑binding complementarity may differ, requiring isomer‑specific validation.

Quantitative Differentiation Evidence for CAS 2034582-43-7: Conformation, Regiochemistry, and Physicochemical Property Shifts


Pyrrolidine vs. Piperidine Ring Constraint: Impact on Conformational Entropy and Kinase Binding

The target compound employs a pyrrolidine (5-membered) ring as the central linker, in contrast to the more common piperidine (6-membered) linker found in analogs such as 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one and 5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one [1]. The pyrrolidine ring reduces the number of accessible low-energy conformations relative to piperidine, which in similar kinase inhibitor series has been shown to alter the entropic penalty upon target binding, potentially shifting selectivity within closely related kinase subfamilies [2]. While direct comparative Kd or IC50 data for the target compound against a piperidine analog in the same assay are not publicly available from non-excluded sources, the Merck patent family explicitly claims both pyrrolidine and piperidine variants as separate embodiments, implying non-equivalent biological profiles [1].

Ring Conformers
Class-level
~2 vs ~4
Low-energy conformations
Δ ~0.5–1.5 kcal/mol (est.)
Conformational restriction may narrow kinase selectivity window
Gas-phase analysis; no experimental binding data available
Kinase inhibitor design Conformational restriction Structure-activity relationship Pyrrolidine scaffold

N-Methyl Pyridone vs. N-H Pyridone: Hydrogen Bond Donor Elimination and logD Shift

The target compound bears an N-methyl group on the pyridin-2(1H)-one ring, whereas close analogs such as 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one and 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol retain an N-H hydrogen bond donor [1]. N-Methylation in heterocyclic amides typically increases logD by 0.5–1.0 log units and eliminates a hydrogen bond donor, which can reduce renal clearance mediated by organic anion transporters and decrease susceptibility to N-glucuronidation [2]. Within kinase inhibitor programs, this modification has been correlated with improved oral bioavailability and prolonged half-life in preclinical species, though no direct PK comparison for this specific compound versus its des-methyl analog is available in the public domain [2].

H‑Bond & logD Shift
Class-level
0 vs 1 donor
Pyridone N‑H removal
Δ logD ≈ +0.7 (est.)
May improve membrane permeability and metabolic stability profile
Predicted logD; no head‑to‑head PK comparison
Metabolic stability N-methylation Hydrogen bond potential Physicochemical property optimization

Regiochemistry of Pyridone Carbonyl Attachment: 3-Position vs. 5-Position Substitution

The target compound attaches the pyrrolidine-carbonyl linker at the 3-position of the pyridin-2(1H)-one ring, whereas the analog 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one places the identical linker at the 5-position [1]. This regiochemical difference alters the vector of the pyrazine moiety relative to the pyridone ring, which in structurally related kinase inhibitors has been shown to shift selectivity between kinases that differ in the depth and shape of their hinge-region pockets [2]. The Merck patent family exemplifies both 3-substituted and 5-substituted pyridone compounds as separate chemical series, indicating that the attachment position is a critical determinant of kinase selectivity rather than an interchangeable structural feature [1].

Carbonyl Regiochemistry
Class-level
3- vs 5-position
Substitution site on pyridone
Exit vector angle differs (~60°); may shift kinase hinge‑region compatibility
Modeled comparison; no experimental selectivity data
Regiochemistry Kinase hinge binding Structure-activity relationship Pyridone scaffold

Pyrazine vs. Alternative Heteroaryl Ethers: Electron-Deficient Character and Hinge Binding

The pyrazin-2-yloxy moiety of the target compound provides an electron-deficient heteroaryl ether that can engage in π-stacking interactions with conserved tyrosine or phenylalanine residues in kinase hinge regions. In contrast, related compounds in the patent family employ pyridyl, pyrimidyl, or pyridazinyl ethers [1]. The pyrazine ring, with two nitrogen atoms at positions 1 and 4, is more electron-deficient than pyridine (one nitrogen), which can strengthen π-π interactions with electron-rich hinge residues and alter the hydrogen bond acceptor capacity at the ortho-nitrogen [2]. This electronic difference has been exploited in other kinase inhibitor series (e.g., SYK and JAK programs) to fine-tune potency and selectivity, although no direct biochemical comparison data for this exact compound against its pyridyl-ether analog is publicly available [2].

Heteroaryl Electronics
Supporting evidence
Pyrazine vs pyridine
Electron deficiency difference
π‑stacking and hinge H‑bond capacity may differ; potential for altered target residence time
In silico comparison; no binding kinetics data
Pyrazine ether Kinase hinge binder Electron-deficient heterocycle ATP-competitive inhibitor

Optimal Research and Procurement Application Scenarios for CAS 2034582-43-7


Kinase Selectivity Profiling in Receptor Tyrosine Kinase Panels

The compound is best deployed as a tool for probing conformational selectivity within receptor tyrosine kinase families claimed in the Merck patent (e.g., MNK1/MNK2, TBK1/IKKε, or related kinases) [1]. Its pyrrolidine-constrained scaffold and N-methyl pyridone may exhibit divergent selectivity compared to piperidine-based or des-methyl analogs, making it a valuable comparator in selectivity panel screens where the goal is to identify chemical starting points with narrow target profiles. Researchers should request the compound alongside its regioisomeric (5-position carbonyl) and ring-size (piperidine) analogs to generate internally consistent selectivity data [2].

Metabolic Stability Optimization Starting Point

The N-methyl pyridone motif eliminates a metabolic soft spot (N-glucuronidation, N-oxidation) present in the des-methyl analog series [1]. This compound can serve as a baseline for structure-metabolism relationship studies, where it is compared head-to-head with the N-H pyridone analog 3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in microsomal or hepatocyte stability assays to quantify the metabolic benefit of N-methylation in this specific chemotype [1].

CNS-Penetrant Kinase Inhibitor Lead Generation (Predicted Property Space)

With a molecular weight of 300.31 Da, zero hydrogen bond donors on the pyridone core, and a calculated logD in the range favorable for blood-brain barrier penetration, this compound occupies physicochemical property space consistent with CNS drug-like molecules [1]. Procurement for CNS kinase programs targeting neurodegenerative or neuroinflammatory indications (as suggested by the patent's inclusion of Alzheimer's disease) is defensible, provided the team conducts confirmatory MDR1-MDCK or PAMPA-BBB permeability assays upon receipt [2].

Fragment-Based or Structure-Based Drug Design Campaigns

The compound's relatively compact structure (MW ~300 Da, rotatable bonds ~4) and the presence of the electron-deficient pyrazine ring—amenable to crystallographic visualization via anomalous dispersion—make it suitable for X-ray co-crystallography with target kinases [1]. Procurement for fragment-growing or scaffold-hopping programs is appropriate when the objective is to experimentally resolve the binding pose of the pyrazin-2-yloxy-pyrrolidine pharmacophore within a kinase ATP site, enabling rational design of higher-affinity analogs [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
Pyrrolidine-constrained scaffold may exhibit divergent selectivity within RTK, MNK and TBK1/IKKε families
Comparator screening with regioisomeric and ring-size analogs to generate selectivity data
Metabolic stability assessment
N‑methyl pyridone core as baseline for structure‑metabolism relationship studies
Head‑to‑head microsomal or hepatocyte stability assays vs des‑methyl analog
CNS kinase inhibitor lead generation (predicted properties)
Low molecular weight and zero H‑bond donors may support CNS drug‑like space
Confirmatory MDR1‑MDCK or PAMPA‑BBB permeability assays upon receipt
Structure‑based drug design
Compact scaffold with electron‑deficient pyrazine ring amenable to X‑ray co‑crystallography
Experimental binding pose resolution in target kinase ATP site
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